molecular formula C10H11Cl2NO B1346089 2-chloro-n-[2-(3-chlorophenyl)ethyl]acetamide CAS No. 34162-15-7

2-chloro-n-[2-(3-chlorophenyl)ethyl]acetamide

Cat. No.: B1346089
CAS No.: 34162-15-7
M. Wt: 232.1 g/mol
InChI Key: TUSYMIGVUIFCMK-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-chlorophenyl)ethyl]acetamide is a chloroacetamide derivative characterized by a chloro-substituted phenyl group attached via an ethyl linker to an acetamide backbone. This compound has been investigated for its role in peptide stapling via S-alkylation reactions, where it facilitates the formation of stable crosslinks in synthetic peptides under mild conditions . Its structural features, including the presence of dual chloro substituents and an ethyl spacer, influence its reactivity and conformational behavior in both synthetic and biological contexts.

Properties

IUPAC Name

2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-7-10(14)13-5-4-8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSYMIGVUIFCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187768
Record name Acetamide, 2-chloro-N-(m-chlorophenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34162-15-7
Record name Acetamide, 2-chloro-N-(m-chlorophenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(m-chlorophenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods reported for the synthesis of 2-chloro-N-(m-chlorophenethyl)-acetamide involves the reaction of 2-chloracetamide with formaldehyde . This reaction produces 2-chloro-N-(hydroxymethyl)acetamide, which can be further modified to obtain the desired compound.

Industrial Production Methods

The industrial production of 2-chloro-N-(m-chlorophenethyl)-acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(m-chlorophenethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications of 2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide

This compound is a versatile chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis, biochemical studies, and as a precursor for synthesizing pharmaceutical compounds.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reacting 3-chlorophenyl ethyl amine with chloroacetyl chloride under controlled conditions. The compound's chemical behavior is influenced by its functional groups, allowing it to participate in oxidation, reduction, and substitution reactions.

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
  • Substitution: Involves replacing one atom or group of atoms with another, often using nucleophiles or electrophiles.

This compound has garnered attention for its potential biological activities, making it valuable in medicinal chemistry and pharmacology.

Antimicrobial Activity: Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Related chloroacetamides possess antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivityTested Strains
This compoundModerate antibacterial activityE. coli, S. aureus
Related chloroacetamidesBroad-spectrum activityDrug-resistant strains of Candida

Cytotoxicity and Anticancer Potential: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly those derived from colorectal and lung cancers. The mechanism involves disrupting cellular signaling pathways that regulate cell survival and proliferation.

Cell LineViability (%)Concentration (µM)
Caco-239.810
A54956.910

Case Studies

  • Antibacterial Screening: A study screened this compound against a panel of bacterial strains and showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections.
  • Cytotoxicity Assessment: A study evaluating the cytotoxic effects on Caco-2 cells revealed a reduction in cell viability by approximately 39.8% at a concentration of 10 µM, indicating its potential as an anticancer agent.

Potential Applications

This compound and its derivatives have several potential applications:

  • Development of new pharmaceuticals, particularly for treating infections.
  • Usage as an intermediate in synthesizing complex organic molecules.
  • Further exploration in interaction studies to understand its pharmacological profile and assess its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-(m-chlorophenethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Conformation and Crystallography

  • Meta-Substituted Derivatives :

    • 2-Chloro-N-(3-chlorophenyl)acetamide (1f) : Exhibits an anti conformation between the N–H bond and the meta-chloro substituent, as confirmed by X-ray crystallography. This contrasts with the syn conformation observed in 2-chloro-N-(3-methylphenyl)acetamide, where the N–H bond aligns with the methyl group .
    • 2-Chloro-N-(3-nitrophenyl)acetamide : The nitro group induces steric and electronic effects, leading to distinct hydrogen-bonding patterns compared to chloro or methyl substituents .
  • Ortho/Di-Substituted Derivatives :

    • 2-Chloro-N-(2,3-dichlorophenyl)acetamide : The proximity of two chloro groups on the phenyl ring alters the molecule’s planarity and promotes intermolecular N–H⋯O hydrogen bonding, forming extended chains in the crystal lattice .

Table 1: Crystallographic and Conformational Data

Compound Substituent(s) N–H Conformation Hydrogen Bonding Pattern Reference
2-Chloro-N-[2-(3-chlorophenyl)ethyl]acetamide 3-Cl (phenyl), Cl (acetamide) Anti (to Cl) Intermolecular N–H⋯O chains
2-Chloro-N-(3-methylphenyl)acetamide 3-CH3 Syn (to CH3) Dual N–H⋯O bonds along a-axis
2-Chloro-N-(2,3-dichlorophenyl)acetamide 2-Cl, 3-Cl Syn (to Cl) Chains via N–H⋯O and Cl⋯Cl interactions

Biological Activity

2-Chloro-N-[2-(3-chlorophenyl)ethyl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenyl ethyl amine with chloroacetyl chloride under controlled conditions. The reaction yields the target compound along with by-products that can be separated through various purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related chloroacetamides possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against various bacterial strains, demonstrating effective inhibition at specific concentrations .

Compound Activity Tested Strains
This compoundModerate antibacterial activityE. coli, S. aureus
Related chloroacetamidesBroad-spectrum activityDrug-resistant strains of Candida

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, particularly those derived from colorectal and lung cancers. The mechanism appears to involve the disruption of cellular signaling pathways that regulate cell survival and proliferation .

Cell Line Viability (%) Concentration (µM)
Caco-239.810
A54956.910

Case Studies

  • Antibacterial Screening : In a recent study, this compound was screened against a panel of bacterial strains. Results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections .
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects on Caco-2 cells revealed a reduction in cell viability by approximately 39.8% at a concentration of 10 µM, indicating its potential use as an anticancer agent .

Q & A

Q. Characterization :

TechniqueKey Peaks/DataReference
¹H NMR δ 4.21 (s, CH₂Cl), 7.28–7.44 (m, aromatic H)
IR 3271–3465 cm⁻¹ (N–H), 1641–1683 cm⁻¹ (C=O)
XRD Hydrogen-bonded chains (N–H⋯O)

How do substituent positions influence molecular conformation and intermolecular interactions?

Q. Methodological Guidance

  • Software : SHELX suite (SHELXL for refinement, SHELXS for solution) is preferred for small-molecule crystallography due to robust handling of twinning and high-resolution data .
  • Hydrogen Atom Placement : Use riding models with C–H = 0.93–0.97 Å and N–H = 0.86 Å. Refine isotropic displacement parameters at 1.2×Ueq(parent) .
  • Chirality-Polarity : For enantiomorphic structures, employ Flack’s x parameter to avoid false chirality indications in near-centrosymmetric systems .

How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Q. Advanced SAR Considerations

  • Chlorophenyl Positioning : Meta-chloro substitution enhances steric and electronic interactions with biological targets (e.g., acetylcholine esterase inhibition in related compounds, ).
  • Acetamide Flexibility : The –CH₂– spacer between the amide and phenyl groups allows conformational adaptability, critical for binding pocket accommodation ().
  • Toxicity Correlations : Carcinogenicity in rats (nasal tumors) is linked to metabolic activation of chloroacetamide moieties; structural modifications (e.g., fluorination) may reduce toxicity .

What experimental models are suitable for evaluating toxicological mechanisms?

Q. Advanced Toxicology

  • In Vivo Models : Rat studies () are standard for assessing carcinogenicity. Dose-response studies at 50–200 mg/kg/day over 24 months are typical.
  • Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxides) formed via cytochrome P450 oxidation.
  • Comparative Analysis : Contrast with alachlor (a chloroacetamide herbicide) to differentiate species-specific metabolic pathways .

How do spectroscopic and computational methods resolve data contradictions in structural assignments?

Q. Methodological Integration

  • Contradiction Example : Discrepancies in NH stretching frequencies (IR) may arise from polymorphism. Cross-validate with XRD to confirm hydrogen-bonding patterns .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts (±0.3 ppm accuracy) and reconcile experimental anomalies .

What computational approaches predict electronic properties and reactivity?

Q. Advanced Computational Chemistry

  • MESP Analysis : Identifies electrophilic regions (e.g., carbonyl carbon) for nucleophilic attack .
  • HOMO-LUMO Gaps : A narrow gap (e.g., 4.5 eV) suggests redox activity, relevant for pro-drug activation .
  • MD Simulations : Assess stability of hydrogen-bonded networks in solvent environments .

How are enantiomeric purity and chirality validated in synthetic batches?

Q. Advanced Chirality Analysis

  • XRD Polar Parameters : Use Flack’s x to distinguish true chirality from pseudo-symmetry .
  • Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol eluents.
  • CD Spectroscopy : Correlate Cotton effects with absolute configuration assignments.

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